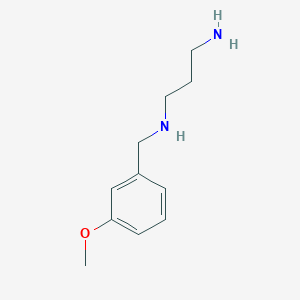
5-Amino-2,3-Dihydro-1H-1-Benzothiophen-1,1-dion
Übersicht
Beschreibung
5-Amino-2,3-dihydro-1H-1-benzothiophene-1,1-dione, also known as 5-Aminobenzothiophene-1,1-dione (ABTD), is a heterocyclic compound with a benzothiophene ring system, and an amine group. It is an important building block for the synthesis of many pharmaceuticals, and it has been used as an intermediate in the synthesis of a wide range of compounds, such as antibiotics, anti-inflammatory agents, and anti-cancer drugs. ABTD has also been used in the synthesis of other compounds, such as dyes, pigments, and fragrances.
Wissenschaftliche Forschungsanwendungen
Analytische Chemie
Eine der Hauptanwendungen dieser Verbindung liegt in der analytischen Chemie. Sie dient als Vorläufer für die Synthese von Luminol, das in der Chemilumineszenz-Analytik weit verbreitet ist . Die Fähigkeit von Luminol, beim Oxidieren Licht auszustrahlen, macht es wertvoll für den Nachweis von Spuren von Blut an Tatorten und wird auch in biologischen Assays zum Nachweis von Kupfer, Eisen und Cyaniden sowie zur Quantifizierung spezifischer Proteine verwendet .
Biomedizinische Forschung
In der biomedizinischen Forschung wurden Derivate dieser Verbindung auf ihr Potenzial in der Bioimaging untersucht. Die fluoreszierenden Eigenschaften der Verbindung können genutzt werden, um Kontrastmittel für die Bildgebung in der medizinischen Diagnostik zu erzeugen .
Pharmakologie
Der Benzothiophen-Molekülteil ist ein Schlüsselelement in verschiedenen pharmakologischen Wirkstoffen. Er wurde in Moleküle integriert, die eine Aldose-Reduktase-Hemmwirkung aufweisen, was für die Behandlung von Komplikationen im Zusammenhang mit Diabetes, wie Katarakt und Neuropathie, von Bedeutung ist .
Antitumoraktivität
Benzofuran-Derivate, die strukturell mit Benzothiophenen verwandt sind, haben eine Antitumoraktivität gezeigt. Verbindungen mit dieser Struktur wurden synthetisiert und an verschiedenen Krebszelllinien getestet, was das Potenzial von Benzothiophen-Derivaten in der Krebstherapie aufzeigt .
Antimikrobielle Eigenschaften
Forschungen haben gezeigt, dass Benzothiophen-Derivate antimikrobielle Eigenschaften besitzen können. Diese Verbindungen wurden auf ihre Wirksamkeit gegen eine Reihe von mikrobiellen Krankheitserregern untersucht und bieten einen Weg zu neuen Antibakterien- und Antimykotika .
Materialwissenschaft
Im Bereich der Materialwissenschaft werden die Derivate der Verbindung auf ihre Eignung für den Einsatz in organischen Halbleitern untersucht. Ihre stabile Ringstruktur und ihr konjugiertes System machen sie für den Einsatz in elektronischen Geräten geeignet .
Umweltwissenschaften
Die Derivate der Verbindung sind auch in der Umweltwissenschaft relevant. Sie können aufgrund ihrer empfindlichen photophysikalischen Eigenschaften als Sensoren zum Nachweis von Umweltverschmutzung eingesetzt werden .
Synthetische Chemie
Schließlich ist diese Verbindung in der synthetischen Chemie ein wertvolles Zwischenprodukt. Es wird bei der Synthese komplexerer organischer Moleküle verwendet und dient als Baustein für verschiedene chemische Synthesen .
Wirkmechanismus
The mechanism of action of ABTD is not fully understood. However, it is believed that the amine group of ABTD can form hydrogen bonds with other molecules, which can facilitate the binding of ABTD to other molecules. In addition, the benzothiophene ring system of ABTD can form π-π interactions with other molecules, which can also facilitate the binding of ABTD to other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of ABTD are not fully understood. However, it is believed that ABTD can modulate the activity of enzymes, proteins, and other molecules in the body. In addition, ABTD has been shown to inhibit the growth of bacteria and fungi, and to possess anti-inflammatory, anti-oxidant, and anti-cancer activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ABTD in laboratory experiments include its low cost, its availability, and its ease of synthesis. In addition, ABTD can be used as a building block for the synthesis of a wide range of compounds, including antibiotics, anti-inflammatory agents, and anti-cancer drugs. The main limitation of ABTD is its low solubility in water, which can make it difficult to use in certain laboratory experiments.
Zukünftige Richtungen
Future research on ABTD should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. In addition, further research should be conducted to explore the potential applications of ABTD in the synthesis of pharmaceuticals, dyes, pigments, and fragrances. Finally, further research should be conducted to explore the potential therapeutic applications of ABTD, such as its use as an anti-inflammatory, anti-oxidant, and anti-cancer agent.
Eigenschaften
IUPAC Name |
1,1-dioxo-2,3-dihydro-1-benzothiophen-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c9-7-1-2-8-6(5-7)3-4-12(8,10)11/h1-2,5H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJRANWRSSQSBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657484 | |
| Record name | 5-Amino-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51956-02-6 | |
| Record name | 5-Amino-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1-benzothiophen-5-amine 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid](/img/structure/B1386885.png)
![5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1386886.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol](/img/structure/B1386888.png)

![[3-(1,4'-Bipiperidin-1'-yl)propyl]amine](/img/structure/B1386891.png)
![N-{[5-(Aminomethyl)-2-furyl]methyl}-N-propylpropan-1-amine](/img/structure/B1386892.png)


![(5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid](/img/structure/B1386896.png)

![tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate](/img/structure/B1386904.png)

![3-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1386907.png)
![3-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1386908.png)